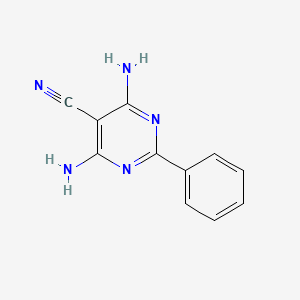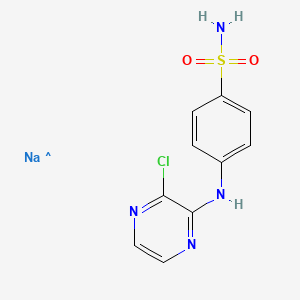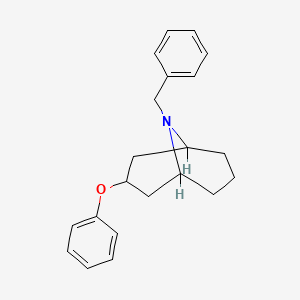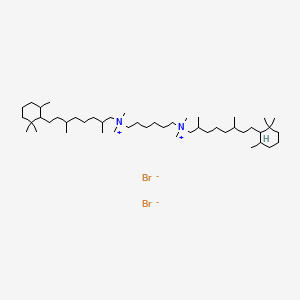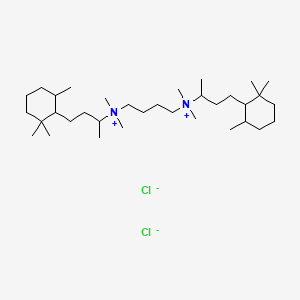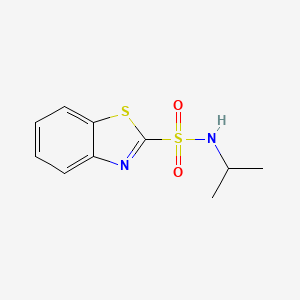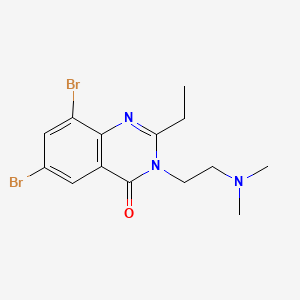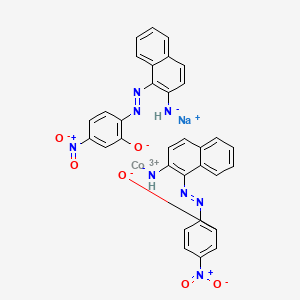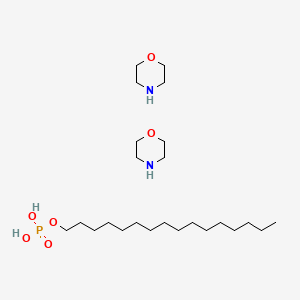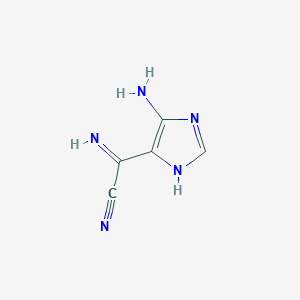
5-Amino-4-(cyanoformimidoyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(cyanoformimidoyl)imidazole is a heterocyclic compound that features an imidazole ring with amino and cyanoformimidoyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-4-(cyanoformimidoyl)imidazole can be synthesized through the base-catalyzed cyclization of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine . The reaction typically involves the use of a base such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(cyanoformimidoyl)imidazole undergoes various chemical reactions, including nucleophilic addition, cyclization, and substitution reactions .
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as malononitrile and 2-amino-1,1,3-propenetricarbonitrile are commonly used.
Cyclization: Bases like DBU and solvents like ethanol are employed to facilitate cyclization reactions.
Substitution: Various electrophiles can be used to introduce different substituents onto the imidazole ring.
Major Products
Scientific Research Applications
5-Amino-4-(cyanoformimidoyl)imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-4-(cyanoformimidoyl)imidazole involves its interaction with various molecular targets. For instance, it can act as a nucleophile in reactions with electrophiles, leading to the formation of new chemical bonds . The specific pathways and targets depend on the context of its application, such as its role in synthesizing other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(substituted benzyl)-4-cyanoformimidoyl imidazole
- 6,8-diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile
Uniqueness
5-Amino-4-(cyanoformimidoyl)imidazole is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various nucleophilic addition and cyclization reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
4-amino-1H-imidazole-5-carboximidoyl cyanide |
InChI |
InChI=1S/C5H5N5/c6-1-3(7)4-5(8)10-2-9-4/h2,7H,8H2,(H,9,10) |
InChI Key |
UAHKMVLEFSJEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(=N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



